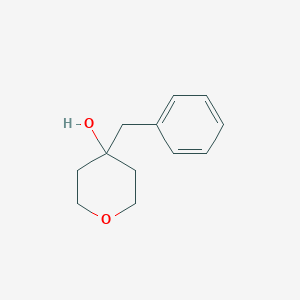

4-benzyltetrahydro-2H-pyran-4-ol

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-benzyloxan-4-ol |

InChI |

InChI=1S/C12H16O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |

InChI Key |

YMOSGXFSQLWKED-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Tetrahydro-4H-pyran-4-one

As detailed in patent CN103508990A, tetrahydro-4H-pyran-4-one is synthesized via a multi-step process:

-

Step 1 : Reacting 3-chloropropionyl chloride with aluminum trichloride and ethylene gas at ≤10°C yields 1,5-dichloropentanone.

-

Step 2 : Hydrolysis of 1,5-dichloropentanone with phosphoric acid and sodium dihydrogen phosphate under reflux produces tetrahydro-4H-pyran-4-one.

The ketone is isolated via vacuum distillation, achieving high purity suitable for subsequent reactions.

Benzyl Grignard Reaction

Reaction Conditions :

-

Reagents : Tetrahydro-4H-pyran-4-one (1 eq), benzyl magnesium bromide (1.1 eq)

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Workup : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via column chromatography.

Mechanism :

The Grignard reagent attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. Acidic workup protonates the alkoxide, yielding 4-benzyltetrahydro-2H-pyran-4-ol.

Hypothetical Yield : 70–85% (based on analogous Grignard reactions).

Prins Cyclization with Benzyl-Substituted Precursors

Prins cyclization offers an alternative route by forming the tetrahydropyran ring while introducing the benzyl group. This method involves acid-catalyzed cyclization of homoallylic alcohols with aldehydes.

Reaction Design

Starting Material : 3-Benzyl-1,5-pentanediol

Conditions :

-

Catalyst : Sulfuric acid (H₂SO₄)

-

Solvent : Dichloromethane

-

Temperature : Reflux (40°C)

-

Duration : 6–8 hours

Mechanism :

Protonation of the diol’s hydroxyl group facilitates dehydration, forming a carbocation that undergoes cyclization with the benzyl-substituted carbon. The reaction concludes with hydrolysis to yield the alcohol.

Hypothetical Yield : 50–65% (dependent on carbocation stability and side reactions).

Reduction of 4-Benzyltetrahydro-2H-pyran-4-one

Reduction of a pre-formed benzyl-substituted ketone provides a straightforward pathway. Sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed.

Sodium Borohydride Reduction

Reaction Conditions :

-

Substrate : 4-Benzyltetrahydro-2H-pyran-4-one (1 eq)

-

Reducing Agent : NaBH₄ (1.2 eq)

-

Solvent : Methanol

-

Temperature : 0°C to room temperature

-

Workup : Quenching with water, extraction, and purification.

Hypothetical Yield : 80–90% (typical for ketone reductions).

Comparative Analysis of Methods

| Method | Starting Material | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Addition | Tetrahydro-4H-pyran-4-one | Anhydrous THF, 0°C–rt | High yield, straightforward | Requires strict anhydrous conditions |

| Prins Cyclization | 3-Benzyl-1,5-pentanediol | H₂SO₄, reflux | Single-step ring formation | Moderate yield, carbocation rearrangements |

| Ketone Reduction | 4-Benzyltetrahydro-2H-pyran-4-one | NaBH₄, MeOH | High efficiency, mild conditions | Requires prior synthesis of ketone |

Challenges and Optimization Considerations

-

Grignard Reactivity : Moisture or protic solvents can deactivate the reagent, necessitating rigorous anhydrous protocols.

-

Stereochemical Control : The planar nature of the ketone in Grignard reactions results in racemic mixtures if chiral centers are present.

-

Byproduct Formation : Prins cyclization may yield oligomers or rearranged products, requiring careful temperature control.

Industrial Scalability

The Grignard method is most amenable to scale-up due to its high yield and compatibility with continuous flow systems. Patent CN103508990A demonstrates the industrial viability of tetrahydro-4H-pyran-4-one synthesis, which can be integrated into a larger production pipeline.

Chemical Reactions Analysis

Types of Reactions: 4-benzyltetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzyl group can be reduced to a methyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Benzyl-tetrahydro-pyran-4-one.

Reduction: 4-Methyl-tetrahydro-pyran-4-ol.

Substitution: 4-Benzyl-tetrahydro-pyran-4-chloride.

Scientific Research Applications

4-benzyltetrahydro-2H-pyran-4-ol has several applications in scientific research:

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 4-benzyltetrahydro-2H-pyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Tetrahydro-2H-pyran-4-ol (Parent Compound)

- Structure : Lacks the benzyl group, with only a hydroxyl group at the 4-position.

- Molecular Weight : 102.13 g/mol (C₅H₁₀O₂) .

- Synthesis : Used as a starting material in multi-step syntheses, such as in European Patent EP 4 219 465 A2, where it reacts with aldehydes or esters to form functionalized intermediates .

- Applications : Serves as a versatile intermediate in pharmaceuticals and organic synthesis .

(b) 4-Methyl-4-(phenylethynyl)tetrahydro-2H-pyran (4f)

- Structure : Contains a phenylethynyl group instead of benzyl, introducing π-electron density and linear geometry.

- Synthesis : Synthesized via photochemical coupling of ethyl oxalate derivatives with aryl ethynylbenziodoxolones (EBX reagents), yielding 62% purity .

- Key Data :

(c) 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde

- Structure : Features a methoxyphenyl substituent and an aldehyde group, enhancing electrophilicity.

- Synthesis: Derived from 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, as noted in Biopharmacule’s product catalog .

- Applications : Likely used in constructing heterocyclic frameworks or as a chiral building block.

(d) 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives

- Structure: Pyranone cores with benzoyl or benzylmercapto substituents (e.g., compounds 14f and 14g in ).

- Key Data :

Physicochemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| Tetrahydro-2H-pyran-4-ol | 102.13 | Not reported | Hydroxyl | Nucleophilic substitutions, esterifications |

| 4-Benzyltetrahydro-2H-pyran-4-ol* | ~192.23 | Estimated 80–100 | Hydroxyl, Benzyl | Etherification, hydrogen-bonding interactions |

| 4-Methyl-4-(phenylethynyl)-THP | ~190 | Not reported | Phenylethynyl | Photochemical cycloadditions, cross-couplings |

| 14f (Benzoyl derivative) | 270 (M⁺) | 94 | Benzoyl, Ethoxy | Michael additions, base-mediated alkylations |

| 14g (Benzylmercapto derivative) | 388 (M⁺) | 84–86 | Benzylmercapto, Hydroxyl | Thiol-ene reactions, oxidation-sensitive |

*Estimated for 4-benzyltetrahydro-2H-pyran-4-ol based on structural analogs.

Q & A

Q. What are the common synthetic routes for 4-benzyltetrahydro-2H-pyran-4-ol, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis of 4-benzyltetrahydro-2H-pyran-4-ol can be approached via:

- Substitution Reactions : Benzylation of tetrahydro-2H-pyran-4-ol derivatives using benzyl halides under catalytic conditions (e.g., Pd/C or acidic/basic media) .

- Photochemical Alkynylation : Adapted from methods for phenylethynyl derivatives, using reagents like PhEBX (phenylethynyl benziodoxolone) in degassed CH₂Cl₂ under controlled light exposure .

- Computational Route Planning : AI-driven tools (e.g., Pistachio/Bkms_metabolic databases) predict viable pathways by analyzing steric and electronic parameters, optimizing precursor scoring and template relevance .

Q. Key Optimization Parameters :

Q. How can the purity and structural integrity of 4-benzyltetrahydro-2H-pyran-4-ol be verified post-synthesis?

- Methodological Answer :

- Chromatography : Column chromatography (SiO₂, ethyl acetate/hexane 1:4) removes byproducts; purity assessed via TLC .

- Recrystallization : Use 2-propanol or methanol for high-purity crystals .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm benzyl group integration (δ 7.3 ppm for aromatic protons) and stereochemistry .

- Mass Spectrometry : Match molecular ion peaks to theoretical m/z (e.g., 176.25 g/mol for related derivatives ).

Q. What are the primary research applications of 4-benzyltetrahydro-2H-pyran-4-ol in medicinal chemistry?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize analogs with anti-inflammatory or analgesic properties via functionalization at the 4-hydroxy group .

- Biological Activity Screening : Derivatives like Florol (4-hydroxy-tetrahydro-2H-pyran with isobutyl) show fragrance-related bioactivity, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in the stereochemical outcomes of 4-benzyltetrahydro-2H-pyran-4-ol derivatives?

- Methodological Answer : Contradictions in stereoselectivity (e.g., axial vs. equatorial benzyl orientation) can arise from solvent polarity or catalyst choice. Strategies include:

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- DFT Calculations : Compare experimental NMR data with computed chemical shifts for competing stereoisomers .

- Variable-Temperature NMR : Monitor dynamic equilibria to identify dominant conformers .

Q. How can computational chemistry tools enhance the design of catalytic asymmetric syntheses for 4-benzyltetrahydro-2H-pyran-4-ol?

- Methodological Answer :

- Retrosynthetic AI : Tools like Reaxys_biocatalysis predict enantioselective routes using chiral catalysts (e.g., Jacobsen’s thiourea) .

- Thermodynamic Profiling : Calculate ΔG‡ (activation energy) for competing pathways using NIST-referenced reaction enthalpies .

- Docking Simulations : Model catalyst-substrate interactions to optimize stereocontrol .

Q. What methodological challenges arise when scaling up photochemical synthesis of 4-benzyltetrahydro-2H-pyran-4-ol derivatives, and how can they be mitigated?

- Methodological Answer :

- Light Penetration : Use flow reactors with UV-transparent materials (e.g., quartz) to ensure uniform irradiation .

- Oxygen Sensitivity : Implement inert-atmosphere conditions (glovebox or Schlenk line) to prevent radical quenching .

- Byproduct Management : Optimize solvent polarity (e.g., switch to acetonitrile) to reduce side reactions during scale-up .

Data Contradiction Analysis Example

Issue : Conflicting yields (62% vs. 40%) for phenylethynyl derivatives under photochemical vs. thermal conditions .

Resolution :

- Root Cause : Degassing efficiency and light intensity variability.

- Mitigation : Standardize degassing protocols (3 freeze-pump-thaw cycles) and calibrate UV lamps for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.